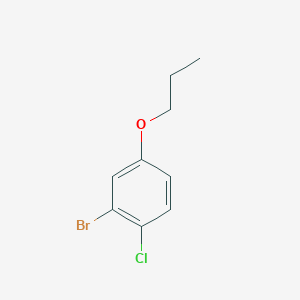

2-Bromo-1-chloro-4-propoxybenzene

Description

Properties

IUPAC Name |

2-bromo-1-chloro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPKUWVZNJPHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This two-step method involves propoxylation via Williamson ether synthesis, followed by bromination at the ortho position relative to the chlorine substituent.

Step 1: Synthesis of 1-Chloro-4-propoxybenzene

Reagents :

-

4-Chlorophenol

-

Propyl bromide

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF) or ethanol

Conditions :

Mechanism :

The alkoxide ion (from 4-chlorophenol) undergoes an SN2 reaction with propyl bromide, forming the ether bond.

Step 2: Bromination of 1-Chloro-4-propoxybenzene

Reagents :

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Lewis acid catalyst: Iron(III) bromide (FeBr₃)

Conditions :

-

Temperature: 25–40°C

-

Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

Regioselectivity :

The chlorine atom directs bromination to the ortho position (C2), while the propoxy group (para-directing) reinforces this orientation due to steric hindrance at the para site.

Overall Yield : 45–60% (two-step).

Diazotization and Copper-Mediated Propoxylation

Reaction Overview

This method replaces an amino group with a propoxy group via diazonium intermediate formation, followed by copper-catalyzed coupling.

Step 1: Diazotization of 2-Bromo-4-chloroaniline

Reagents :

-

2-Bromo-4-chloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

Conditions :

Intermediate :

A diazonium salt forms, which is unstable and requires immediate use.

Step 2: Propoxylation via Ullmann-Type Coupling

Reagents :

-

Diazonium salt (from Step 1)

-

Propyl alcohol

-

Copper(I) iodide (CuI) or copper powder

Conditions :

Mechanism :

The diazonium salt undergoes a radical or nucleophilic substitution facilitated by copper, replacing the diazo group with propoxy.

Sequential Halogenation and Alkoxylation

Reaction Overview

This route introduces halogens and the propoxy group in a sequence that leverages directing effects.

Step 1: Chlorination of 4-Propoxybromobenzene

Reagents :

-

4-Propoxybromobenzene

-

Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)

-

Lewis acid catalyst: Aluminum chloride (AlCl₃)

Conditions :

Regioselectivity :

The propoxy group directs chlorination to the ortho position (C1), yielding 1-chloro-4-propoxybromobenzene.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Williamson + Bromination | High regioselectivity; scalable for industry | Requires hazardous brominating agents | 45–60% |

| Diazotization | Avoids direct bromination; versatile | Low yields due to unstable intermediates | 50–60% |

| Sequential Halogenation | Direct control over substitution order | Multiple steps increase complexity | 65–75% |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

2-Bromo-1-chloro-4-propoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-propoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The propoxy group can also participate in reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkoxy vs. Alkyl Groups

2-Bromo-1-chloro-4-isopropylbenzene (C₉H₁₀BrCl)

- Molecular Weight : 233.53 g/mol .

- Substituents : Isopropyl (-CH(CH₃)₂) at position 4 instead of propoxy.

- Key Differences: Electronic Effects: The isopropyl group donates electrons inductively but lacks resonance effects, unlike the propoxy group. This reduces ring activation for electrophilic substitution. Solubility: Higher lipophilicity compared to the propoxy derivative, making it less soluble in polar aprotic solvents. Applications: Preferred in material science for non-polar polymer modifications .

4-Bromo-1,2-diaminobenzene (C₆H₇BrN₂)

- Molecular Weight : 187.04 g/mol .

- Substituents: Amino groups (-NH₂) at positions 1 and 2, with bromine at position 4.

- Key Differences: Reactivity: Amino groups strongly activate the ring for electrophilic substitution, enabling rapid diazonium salt formation. Solubility: High solubility in acidic aqueous solutions due to protonation of amino groups. Applications: Used in dye synthesis and as a ligand in coordination chemistry .

Alkoxy Chain Length Variations

| Compound | Molecular Formula | Substituent (Position 4) | Boiling Point (°C, est.) | LogP (Lipophilicity) | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-1-chloro-4-methoxybenzene | C₇H₆BrClO | Methoxy (-OCH₃) | ~200 | 2.8 | Agrochemicals |

| 2-Bromo-1-chloro-4-ethoxybenzene | C₈H₈BrClO | Ethoxy (-OCH₂CH₃) | ~220 | 3.4 | Pharmaceuticals |

| 2-Bromo-1-chloro-4-propoxybenzene | C₉H₁₀BrClO | Propoxy (-OCH₂CH₂CH₃) | ~250 | 4.1 | Drug Intermediates |

Trends :

- Longer alkoxy chains increase molecular weight, boiling points, and lipophilicity (LogP).

- Propoxy derivatives exhibit superior thermal stability and slower degradation in organic reactions compared to methoxy analogs.

Positional Isomerism: Impact on Reactivity

- 2-Bromo-4-chloro-1-propoxybenzene : Chlorine at position 4 and bromine at position 2.

- Steric Effects : Altered substituent proximity may hinder access to the reactive site in coupling reactions.

- Electronic Effects : Similar resonance donation from propoxy, but regioselectivity in electrophilic substitution differs.

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-1-chloro-4-propoxybenzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination and alkoxy substitution. For bromination, Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) are effective for regioselective electrophilic aromatic substitution . Propoxy group introduction can be achieved via nucleophilic substitution using NaH or K₂CO₃ as a base in aprotic solvents like DMF. Key factors include:

- Temperature: Controlled heating (60–80°C) minimizes side reactions.

- Catalyst: Pd-mediated coupling (e.g., Buchwald-Hartwig) improves efficiency for aryl ether formation .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity >95% .

Basic: What spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., deshielded aromatic protons adjacent to Br/Cl). DEPT-135 confirms CH₃ groups in the propoxy chain .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths/angles, particularly for heavy atoms (Br, Cl), with R-factor <5% .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (C₉H₁₀BrClO: [M+H]+ = 265.94).

Basic: How should researchers handle purification challenges due to halogenated byproducts?

Methodological Answer:

- Distillation: Fractional distillation under reduced pressure (bp ~200°C) separates volatile impurities.

- Recrystallization: Use ethanol/water (3:1) for high-purity crystals; monitor via HPLC (C18 column, MeCN/H₂O mobile phase) .

- TLC Monitoring: Hexane/EtOAc (4:1) with UV visualization detects halogenated contaminants.

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-predicted values (Gaussian09, B3LYP/6-31G* basis set) .

- Dynamic Effects: Variable-temperature NMR identifies conformational flexibility (e.g., propoxy rotation) causing signal splitting .

- Twinned Crystals: Use SHELXD for structure solution if crystallographic data shows pseudo-symmetry .

Advanced: What computational approaches predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, calculate Pd-complexation energy barriers .

- Solvent Effects: COSMO-RS models predict solvation energies in toluene/DMF to optimize reaction media .

- Kinetic Isotope Effects: Deuterated analogs identify rate-determining steps (e.g., oxidative addition vs. transmetalation) .

Advanced: How to design air-sensitive reactions involving this compound?

Methodological Answer:

- Glovebox Use: Maintain O₂/H₂O levels <1 ppm during Pd-catalyzed reactions .

- Quenching Protocols: Add saturated NaHCO₃ to neutralize acidic byproducts; extract with CH₂Cl₂ under N₂ .

- Stability Testing: Monitor decomposition via TGA (5% weight loss at >150°C indicates thermal stability) .

Advanced: What strategies optimize bioactivity in derivatives for pharmacological studies?

Methodological Answer:

- SAR Studies: Introduce electron-withdrawing groups (e.g., NO₂) at the 3-position to enhance binding to kinase targets .

- Prodrug Design: Esterify the propoxy group (e.g., acetyl) to improve membrane permeability, followed by enzymatic hydrolysis in vitro .

- Docking Simulations: AutoDock Vina screens against COX-2 or CYP450 isoforms to prioritize synthesis targets .

Advanced: How do substituent electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

- Hammett Analysis: Correlate σₚ values of substituents (Br: +0.26, Cl: +0.23) with reaction rates in nitration or sulfonation .

- Kinetic Profiling: Use stopped-flow UV-Vis to measure intermediates in Friedel-Crafts alkylation .

- Isotopic Labeling: ¹⁸O-tracing in hydrolysis reactions identifies whether cleavage occurs at the ether or aryl-halide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.